1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea
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Overview
Description
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea is a complex organic compound that features a thiophene ring, an acetyl group, and a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, 5-acetylthiophene, which undergoes a series of reactions to introduce the ethyl and benzo[d][1,3]dioxole groups. The final step usually involves the formation of the urea linkage under controlled conditions, such as using a coupling reagent like carbodiimide in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-4-yl)urea: Similar structure but with a different position of the dioxole ring.
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-6-yl)urea: Another positional isomer.
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)thiourea: Contains a thiourea group instead of a urea group.
Uniqueness
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(5-acetylthiophen-2-yl)ethyl]-3-(1,3-benzodioxol-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-10(19)15-5-3-12(23-15)6-7-17-16(20)18-11-2-4-13-14(8-11)22-9-21-13/h2-5,8H,6-7,9H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKRFQXTSQDLSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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